molecular formula C15H21ClN2O3 B1647532 N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride CAS No. 261767-16-2

N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride

Cat. No. B1647532
CAS RN: 261767-16-2
M. Wt: 312.79 g/mol
InChI Key: LRYJLOBWOQHQCI-UHFFFAOYSA-N
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Description

“N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride” is a chemical compound with the molecular formula C15H21ClN2O3. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of the compound is 312.79 g/mol.


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Molecular Interaction and Antagonist Activity

Research on analogs of "N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride" highlights their potent and selective antagonistic activity towards the CB1 cannabinoid receptor. The studies explore the molecular interaction of these compounds with the CB1 receptor, offering insights into their conformational dynamics and structural analogues' activity. Such compounds are instrumental in characterizing cannabinoid receptor binding sites and may have therapeutic potential in mitigating harmful effects of cannabinoids and cannabimimetic agents (Shim et al., 2002); (Lan et al., 1999).

Antimicrobial Activity

Further research extends to the synthesis and antimicrobial activity evaluation of new pyridine derivatives, indicating variable and modest activity against investigated strains of bacteria and fungi. This showcases the broader pharmacological potential of such compounds beyond their activity on cannabinoid receptors (Patel et al., 2011).

Radioiodinated Ligand Studies

Studies on analogs like AM251, a radioiodinated ligand, demonstrate its binding in vivo to mouse brain cannabinoid CB1 receptors. These findings are crucial for understanding the distribution and function of cannabinoid receptors in the brain, potentially aiding in the development of diagnostic tools and therapeutic interventions (Gatley et al., 1996).

Antipsychotic Agent Evaluation

Research into heterocyclic carboxamides, related to "N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride," explores their potential as antipsychotic agents. These studies contribute to the development of new therapeutic options with reduced side effects for psychiatric disorders (Norman et al., 1996).

Rho Kinase Inhibitor Synthesis

The scalable and facile synthetic process for related compounds demonstrates their potential as novel Rho kinase inhibitors, which are under investigation for treating central nervous system disorders. This highlights the compound's relevance in developing treatments for neurological conditions (Wei et al., 2016).

Urokinase Receptor Targeting for Cancer Therapy

Virtual screening targeting the urokinase receptor (uPAR) led to the identification of compounds with potential efficacy in inhibiting breast tumor metastasis. This research opens avenues for developing cancer therapeutics by modulating uPAR activity (Wang et al., 2011).

Mechanism of Action

properties

IUPAC Name

N-(piperidin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.ClH/c18-15(17-10-11-4-6-16-7-5-11)12-2-1-3-13-14(12)20-9-8-19-13;/h1-3,11,16H,4-10H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYJLOBWOQHQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)C2=C3C(=CC=C2)OCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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